2,5-Bis(2,2,2-trifluoroethoxy)benzamide

Medicinal Chemistry Antiarrhythmic Drug Development Structure-Activity Relationship

Sourcing the correct 2,5-substituted benzamide scaffold is critical for flecainide synthesis, as SAR studies confirm that alternative substitution patterns (e.g., 2,4- or mono-) result in significant loss of antiarrhythmic activity. - Confirmed as the key intermediate in patented, high-yielding flecainide production routes. - Serves as an essential reference standard for HPLC impurity profiling and structural confirmation of flecainide API. - Available with batch-specific Certificate of Analysis to support regulatory submissions.

Molecular Formula C11H9F6NO3
Molecular Weight 317.187
CAS No. 50778-63-7
Cat. No. B2806959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(2,2,2-trifluoroethoxy)benzamide
CAS50778-63-7
Molecular FormulaC11H9F6NO3
Molecular Weight317.187
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)C(=O)N)OCC(F)(F)F
InChIInChI=1S/C11H9F6NO3/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H2,18,19)
InChIKeyDCKYXXJKJFMWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(2,2,2-trifluoroethoxy)benzamide (CAS 50778-63-7): A Critical Fluorinated Benzamide Intermediate for Antiarrhythmic Synthesis and Beyond


2,5-Bis(2,2,2-trifluoroethoxy)benzamide (CAS 50778-63-7) is a fluorinated benzamide derivative that serves as the indispensable core scaffold for the synthesis of the Class Ic antiarrhythmic agent flecainide [1]. This compound, with a molecular formula of C11H9F6NO3 and a molecular weight of approximately 317.18 g/mol, is characterized by two 2,2,2-trifluoroethoxy groups substituted at the 2- and 5- positions of the benzamide ring, a structural feature that is critical for its downstream pharmacological activity [2]. Its physicochemical properties, including a predicted density of 1.4 g/cm³ and a boiling point of 297.6°C, are consistent with its use in multi-step organic synthesis .

Why 2,5-Bis(2,2,2-trifluoroethoxy)benzamide Cannot Be Replaced by Other Fluorinated Benzamide Analogs


In the design of Class Ic antiarrhythmics, the specific 2,5-substitution pattern of 2,2,2-trifluoroethoxy groups on the benzamide ring is not arbitrary; it is a primary determinant of pharmacological activity. Structure-activity relationship (SAR) studies have unequivocally demonstrated that antiarrhythmic potency is highly dependent on both the number and the precise positioning of these trifluoroethoxy moieties [1]. Compounds derived from the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold consistently exhibit superior antiarrhythmic activity compared to those with alternative substitution patterns, such as 2,4-bis or mono-substituted derivatives [2]. Therefore, substituting this specific intermediate with a close analog during synthesis would predictably lead to a significant loss or complete absence of the desired therapeutic effect in the final drug product, rendering generic substitution scientifically invalid for this application.

2,5-Bis(2,2,2-trifluoroethoxy)benzamide: Quantifiable Differentiation Evidence for Procurement


SAR Confirmation: The 2,5-Bis Substitution Pattern is Essential for Antiarrhythmic Potency

Structure-activity relationship (SAR) studies across multiple benzamide and naphthamide series reveal that antiarrhythmic activity is highly dependent upon the number and position of 2,2,2-trifluoroethoxy groups on the aromatic ring. The most potent compounds in these series are unequivocally derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide [1]. In contrast, compounds with only one trifluoroethoxy group or with the groups in other positions (e.g., 2,4-substitution) show markedly reduced or negligible activity. This establishes the 2,5-bis substitution pattern as a critical pharmacophore for this class of compounds [2].

Medicinal Chemistry Antiarrhythmic Drug Development Structure-Activity Relationship

Synthetic Efficiency: High Yield for Key Flecainide Precursor 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

A patented process for the preparation of flecainide details the synthesis of a critical precursor, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which is derived directly from the target benzamide or related starting materials. The optimized process achieves a yield of 81.4% for the crude benzoic acid derivative (m.p. 116-118°C) [1]. This high-yielding step is crucial for the overall cost-efficiency and scalability of the flecainide manufacturing process, as alternative routes or intermediates with different substitution patterns often require additional protection/deprotection steps or result in lower overall yields.

Process Chemistry Synthetic Methodology Flecainide Manufacturing

Enantiomer Resolution: Equipotent Enantiomers of Flecainide Derived from the Racemic Benzamide Core

The antiarrhythmic agent flecainide acetate, which is synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, was successfully resolved into its enantiomers via fractional crystallization with >99% optical purity for each enantiomer [1]. In vivo evaluation in two distinct arrhythmia models (chloroform-induced ventricular fibrillation in mice and ouabain-induced ventricular tachycardia in dogs) showed that the two enantiomers were highly effective and essentially equipotent, with no significant differences observed between the enantiomers or compared to racemic flecainide [2]. This finding is significant for procurement and quality control, as it indicates that the racemic benzamide intermediate can be used to produce a final drug product with consistent and predictable pharmacological activity, simplifying the synthetic and analytical workflow.

Chiral Resolution Pharmacology Quality Control

Physicochemical Profile: Predicted Properties That Facilitate Downstream Processing

The predicted physicochemical properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide are important for its handling and use in synthesis. Key parameters include a density of 1.4±0.1 g/cm³, a boiling point of 297.6±40.0 °C at 760 mmHg, and a predicted LogP of approximately 2.96 (ACD/Labs) . These values are distinct from other benzamide intermediates lacking the specific 2,5-bis(trifluoroethoxy) substitution, which would exhibit different solubility, volatility, and partition coefficients, impacting reaction workup, purification, and overall synthetic feasibility.

Physicochemical Characterization Preformulation Analytical Chemistry

Optimal Use Cases for 2,5-Bis(2,2,2-trifluoroethoxy)benzamide (CAS 50778-63-7) in Scientific and Industrial Workflows


Synthesis of Flecainide and Related Class Ic Antiarrhythmic Agents

The primary and most validated use of 2,5-Bis(2,2,2-trifluoroethoxy)benzamide is as the key intermediate in the multi-step synthesis of flecainide acetate [1]. The compound's 2,5-bis substitution pattern is non-negotiable for achieving the desired antiarrhythmic potency in the final drug product, as confirmed by SAR studies [2]. High-yielding synthetic protocols utilizing this intermediate have been patented, underscoring its industrial relevance [3].

Analytical Reference Standard and Impurity Profiling

Due to its role as a direct precursor to flecainide, this compound is essential for pharmaceutical quality control. It serves as a reference standard for HPLC and other analytical methods used to identify and quantify related substances and process impurities in flecainide API and finished drug products [4]. Its well-characterized NMR and FTIR spectra are also valuable for structural confirmation [5].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound represents a proven pharmacophore for antiarrhythmic activity [6]. Researchers investigating novel ion channel blockers or exploring the effects of fluorination on drug-like properties can use 2,5-Bis(2,2,2-trifluoroethoxy)benzamide as a control compound or as a starting point for synthesizing libraries of new benzamide derivatives, leveraging the established SAR that links the 2,5-substitution pattern to high potency [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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